4-Chloro-2-methylphenyl isocyanate
Overview
Description
4-Chloro-2-methylphenyl isocyanate is an organic compound with the molecular formula C8H6ClNO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-methylphenyl isocyanate are nucleophiles, such as alcohols and amines . These nucleophiles are substances that donate an electron pair to form a chemical bond in reaction .
Mode of Action
This compound is an electrophile, meaning it seeks out electrons . It reacts with nucleophiles, forming different types of bonds depending on the nucleophile it encounters . For instance, when it reacts with an alcohol, it forms a urethane linkage . When it reacts with an amine, it forms a urea .
Biochemical Pathways
The reaction of this compound with nucleophiles can lead to the formation of various compounds. For example, the reaction with a diol or a polyol can lead to the formation of polymer chains known as polyurethanes . Similarly, the reaction with a compound containing two or more amine groups can produce long polymer chains known as polyureas .
Pharmacokinetics
Isocyanates in general are known to react with water to form carbon dioxide . This reaction is exploited in tandem with the production of polyurethane to give polyurethane foams . The carbon dioxide functions as a blowing agent .
Result of Action
The result of the action of this compound depends on the nucleophile it reacts with. For instance, when it reacts with an alcohol, it forms a urethane linkage . This can be used in the production of various materials, including foams, adhesives, and coatings .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of water can lead to the formation of carbon dioxide . Additionally, the compound’s reactivity can be influenced by temperature and pH . It’s also important to note that isocyanates, including this compound, can cause respiratory sensitization, and thus proper safety measures should be taken when handling them .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-methylphenyl isocyanate is typically synthesized by reacting 4-chloro-2-methylphenylamine with phosgene (COCl2). The reaction proceeds as follows: [ \text{4-Chloro-2-methylphenylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
This reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale phosgenation processes. The reaction is typically conducted in specialized reactors equipped with safety measures to handle the toxic nature of phosgene. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylphenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as water, alcohols, and amines.
Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Water: Reacts with this compound to form carbamic acid, which decomposes to carbon dioxide and an amine.
Alcohols: React with the isocyanate to form carbamates (urethanes).
Amines: React with the isocyanate to form substituted ureas.
Major Products Formed
Carbamates: Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with primary and secondary amines.
Scientific Research Applications
4-Chloro-2-methylphenyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, coatings, and adhesives
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: The parent compound without the chlorine and methyl substitutions.
4-Chloro-phenyl isocyanate: Similar structure but lacks the methyl group.
2-Methylphenyl isocyanate: Similar structure but lacks the chlorine atom.
Uniqueness
4-Chloro-2-methylphenyl isocyanate is unique due to the presence of both chlorine and methyl substituents on the phenyl ring. These substituents can influence the reactivity and properties of the compound, making it distinct from other isocyanates .
Properties
IUPAC Name |
4-chloro-1-isocyanato-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZJLXIATZSKIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190846 | |
Record name | 4-Chloro-2-methylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37408-18-7 | |
Record name | 4-Chloro-2-methylphenyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037408187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-methylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-methylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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